molecular formula C11H7ClN2O2 B7774211 2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid CAS No. 928713-19-3

2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid

Cat. No. B7774211
CAS RN: 928713-19-3
M. Wt: 234.64 g/mol
InChI Key: NGIZONKBXYKJKA-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid” is a compound with a molecular weight of 234.64 . It is a powder at room temperature . It is involved in the synthesis of novel derivatives for the treatment of pain .


Synthesis Analysis

The synthesis of pyrimidines involves heating of pyrimidines in BuOH at reflux in the presence of MeONa . This process affords pyrido[2,3-d]pyrimidin-5-ones .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid” is a powder at room temperature . It has a molecular weight of 234.64 . It is involved in the synthesis of novel derivatives for the treatment of pain .

Safety and Hazards

This compound is associated with some safety hazards. It has been classified under GHS07 and has hazard statements H315, H319, H335 . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

Pyrimidines have been known for their essential components of nucleic acid to their current usage in the chemotherapy of AIDS . They have a wide range of pharmacological effects and are being explored for their potential in therapeutic medicine for future drug design .

properties

IUPAC Name

2-(3-chlorophenyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIZONKBXYKJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589769
Record name 2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid

CAS RN

928713-19-3
Record name 2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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